ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate
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Overview
Description
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a chemical compound that belongs to the class of nicotinamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate typically involves multiple steps. One common method starts with the reaction of 2,3,4,6-tetra-O-acetyl-β-D-pyran glucose with benzyl bromide magnesium to obtain the corresponding benzyl alcohol. This alcohol is then chlorinated with 2-chloro-5-(4’-ethoxybenzyl)phenylpropanone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through modulation of enzymatic activities and receptor interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(2,3,4,6-tetra-O-acetyl-β-D-pyran glucose-1-yl)-4’-ethoxy diphenylmethane
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxy tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₆ClN₃O₅
- Molecular Weight : 399.9 g/mol
- CAS Number : 1903463-00-2
1. Antibacterial Activity
Several studies have reported the antibacterial properties of compounds related to this compound. For instance, a related compound exhibited significant activity against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the range of 30 to 50 µg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro. In a recent study, derivatives showed strong cytotoxicity against human cervical carcinoma HeLa cells, with IC₅₀ values indicating effective inhibition of cell proliferation . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line | IC₅₀ (µM) | Activity |
---|---|---|
HeLa | 15.0 | Strong cytotoxicity |
A549 (Lung) | >10 | Moderate activity |
MCF-7 (Breast) | 8.0 | Significant inhibition |
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
4. Neuroprotective Activity
Research has shown that certain derivatives possess neuroprotective effects, potentially beneficial in neurodegenerative conditions. The ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) indicates a multifaceted approach to neuroprotection, with IC₅₀ values around 74.38 µM for AChE inhibition .
Case Studies
-
Study on Antibacterial Properties :
- A derivative of the compound was tested against clinical isolates of bacteria. Results showed significant inhibition at concentrations as low as 25 µg/mL.
- The study concluded that modifications to the tetrahydropyran moiety enhanced antibacterial activity.
-
Cytotoxicity Evaluation :
- A comprehensive study involving multiple cancer cell lines revealed that the compound exhibited selective toxicity towards HeLa cells while sparing normal cells at similar concentrations.
- The findings suggest that structural features contribute to its selectivity and potency.
Properties
IUPAC Name |
ethyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5/c1-2-22-13(19)9-17-14(20)10-7-12(16)15(18-8-10)23-11-3-5-21-6-4-11/h7-8,11H,2-6,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZAZAAMFXHTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.